molecular formula C27H36N6O5S B12778598 4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid CAS No. 1245645-74-2

4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid

Cat. No.: B12778598
CAS No.: 1245645-74-2
M. Wt: 556.7 g/mol
InChI Key: XIICXQPMBQFABK-UHFFFAOYSA-N
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Description

4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid is a complex organic compound with a unique structure that includes a tert-butylsulfamoyl group, an anilino group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts The process typically begins with the preparation of the tert-butylsulfamoyl aniline derivative, followed by its coupling with a pyrimidinyl compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1245645-74-2

Molecular Formula

C27H36N6O5S

Molecular Weight

556.7 g/mol

IUPAC Name

4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid

InChI

InChI=1S/C27H36N6O5S/c1-19-18-29-26(31-20-10-12-22(13-11-20)38-16-15-28-14-6-9-24(34)35)32-25(19)30-21-7-5-8-23(17-21)39(36,37)33-27(2,3)4/h5,7-8,10-13,17-18,28,33H,6,9,14-16H2,1-4H3,(H,34,35)(H2,29,30,31,32)

InChI Key

XIICXQPMBQFABK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCNCCCC(=O)O

Origin of Product

United States

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